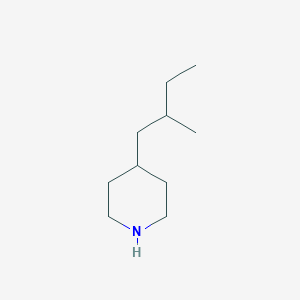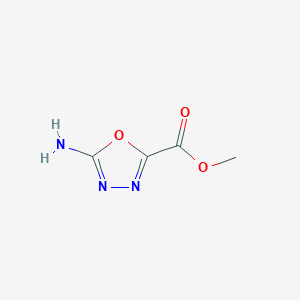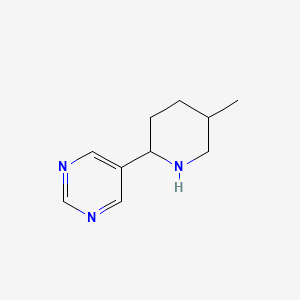
5-(5-Methyl-2-piperidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Methylpiperidin-2-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylpiperidin-2-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with 5-methylpiperidine under reflux conditions can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods often employ optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to facilitate the cyclization and substitution reactions.
化学反应分析
Types of Reactions
5-(5-Methylpiperidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups to the pyrimidine ring.
科学研究应用
5-(5-Methylpiperidin-2-yl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(5-methylpiperidin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrimidine: A simpler analog with a similar aromatic ring structure but without the piperidine moiety.
5-Methylpiperidine: A simpler analog with a similar piperidine ring structure but without the pyrimidine moiety.
Pyrimidine-based drugs: Compounds like 5-fluorouracil and cytarabine, which also contain the pyrimidine ring and are used in cancer therapy.
Uniqueness
5-(5-Methylpiperidin-2-yl)pyrimidine is unique due to the combination of the pyrimidine and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and can enhance the compound’s stability, solubility, and overall pharmacokinetic profile compared to simpler analogs.
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
5-(5-methylpiperidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3 |
InChI 键 |
PKXBPLHJOXVHMS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(NC1)C2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
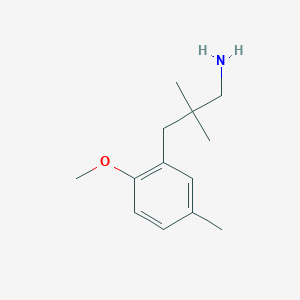
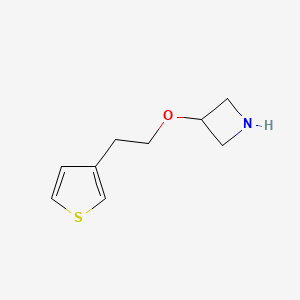
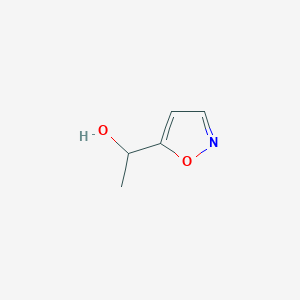
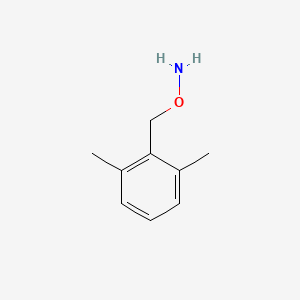
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
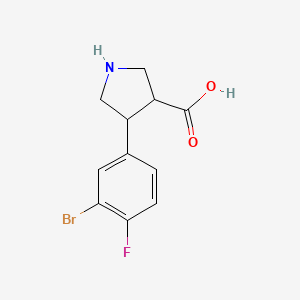
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)

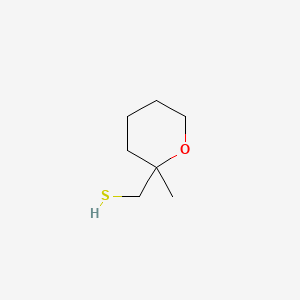
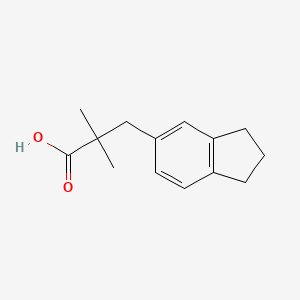
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
